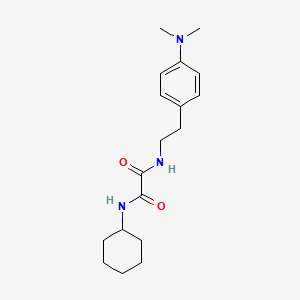

N1-cyclohexyl-N2-(4-(dimethylamino)phenethyl)oxalamide

Description

Properties

IUPAC Name |

N'-cyclohexyl-N-[2-[4-(dimethylamino)phenyl]ethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N3O2/c1-21(2)16-10-8-14(9-11-16)12-13-19-17(22)18(23)20-15-6-4-3-5-7-15/h8-11,15H,3-7,12-13H2,1-2H3,(H,19,22)(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUBMVGWXQRLFMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)CCNC(=O)C(=O)NC2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-cyclohexyl-N2-(4-(dimethylamino)phenethyl)oxalamide typically involves the reaction of cyclohexylamine with 4-(dimethylamino)phenethylamine in the presence of oxalyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired oxalamide compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles as laboratory-scale synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

N1-cyclohexyl-N2-(4-(dimethylamino)phenethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced forms.

Scientific Research Applications

N1-cyclohexyl-N2-(4-(dimethylamino)phenethyl)oxalamide is used in various scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis and material science.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research explores its potential as a drug candidate for various therapeutic applications.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-cyclohexyl-N2-(4-(dimethylamino)phenethyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N1-cyclohexyl-N2-(4-(dimethylamino)phenethyl)oxalamide with structurally or functionally related compounds, focusing on synthetic pathways, physicochemical properties, and functional group contributions.

Structural Analog: N1,N2-bis(2-(4-(2-(4-hydroxy-3-methoxyphenyl)-4,7-dioxo-1,3-oxazepin-3-yl)phenyl)-2-methyl-4,7-dioxo-1,3-oxazepin-3-yl)oxalamide (Compound 7)

Key Differences and Similarities:

Discussion: Compound 7, a bis-oxazepin derivative, exhibits higher polarity due to hydroxyl and methoxy groups, which likely contribute to its chromatographic mobility (Rf = 0.41) . In contrast, the dimethylamino group in the target compound may impart moderate polarity but enhance membrane permeability compared to Compound 5. The cyclohexyl group in the target compound could improve metabolic stability by resisting oxidative degradation, a common issue with purely aromatic systems.

Pharmacopeial Amide Derivatives (Compounds m, n, o)

Key Differences and Similarities:

Discussion: Compounds m, n, o are highly stereochemically complex, with peptide-like structures designed for specific biological targets (e.g., enzymes or receptors) . The target oxalamide lacks such stereochemical intricacy but compensates with a rigid cyclohexyl group, which may enhance binding to hydrophobic pockets in biological targets. The dimethylamino group could facilitate interactions with acidic residues in binding sites, a feature absent in Compounds m, n, o.

Quinoline-4-Carboxylic Acid Derivatives (3a,b)

Key Differences and Similarities:

Discussion: The Pfitzinger reaction used for quinoline-4-carboxylic acids (3a,b) highlights the versatility of ketone-isatin condensations for heterocycle synthesis . While the target oxalamide lacks a heterocyclic core, its dimethylamino group parallels the electron-donating substituents in 3a,b, which are critical for modulating electronic properties and intermolecular interactions.

Q & A

Q. How to design structure-activity relationship (SAR) studies for derivative optimization?

- Approach :

- Substituent variation : Replace cyclohexyl with adamantyl or tert-butyl groups to enhance lipophilicity (logP >3) .

- Bioisosteric replacement : Swap oxalamide with urea or thiourea to modulate hydrogen-bonding capacity .

- In vitro testing : Prioritize derivatives with >10-fold selectivity (cancer vs. normal cells) in MTT assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.